molecular formula C8H6ClNO4S B1425986 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonyl chloride CAS No. 1049652-25-6

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonyl chloride

Cat. No. B1425986
M. Wt: 247.66 g/mol
InChI Key: RWYAGUXUOGGNGN-UHFFFAOYSA-N
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Description

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonyl chloride (5-Sulfonyl chloride) is an important chemical compound used in various scientific and medical research applications. It is a colorless, crystalline solid that is soluble in a variety of organic solvents, including methanol, ethanol, and acetone. 5-Sulfonyl chloride is a versatile reagent with a wide range of applications in organic chemistry, biochemistry, and medicinal chemistry.

Scientific Research Applications

Synthetic Applications in Chemistry

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonyl chloride and its derivatives are prominently utilized in synthetic chemistry for the development of various organic compounds. Yu et al. (2013) demonstrated the use of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines in Suzuki–Miyaura cross-coupling reactions, creating a diverse library of biaryl products with high yields. This methodology highlights the compound's role in enhancing the diversity of molecular structures in synthetic chemistry (Yu et al., 2013). Similarly, Liu and Chen (2018) developed a concise synthesis method for 3,4-dihydro-1,4-benzoxazines, showcasing the compound's versatility in one-pot operations and its contribution to the structural diversity of synthetic products (Liu & Chen, 2018).

Antibacterial Applications

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives have shown promising results in the field of antibacterial research. Kadian, Maste, and Bhat (2012) synthesized various derivatives and tested them against multiple bacterial strains. Notably, certain derivatives exhibited significant antibacterial activity, indicating the compound's potential as a cornerstone in developing new antibacterial agents (Kadian, Maste, & Bhat, 2012).

Applications in Material Science

In the realm of materials science, 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives have contributed significantly. Tarasov et al. (2002) explored the synthesis of 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride and its reactivity, revealing its utility in creating sulfonamides and benzoxazine compounds with varied functional groups (Tarasov et al., 2002). Wen-sheng (2009) studied the synthesis of diamin type oxazine monomers and analyzed their thermal behaviors, uncovering the influence of chemical structures on thermal properties and the potential for high-performance materials (Ding Wen-sheng, 2009).

Innovative Synthesis Methods

The compound's versatility is further demonstrated in innovative synthesis methodologies. Albanese et al. (2003) reported an environmentally friendly synthesis of 3,4-dihydro-2H-1,4-benzoxazines, highlighting the compound's role in promoting greener chemical processes (Albanese et al., 2003).

properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4S/c9-15(12,13)6-3-1-2-5-8(6)10-7(11)4-14-5/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYAGUXUOGGNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonyl chloride

CAS RN

1049652-25-6
Record name 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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